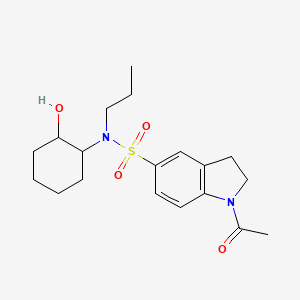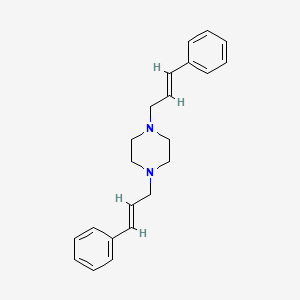
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide, also known as AHPIPS, is a chemical compound that belongs to the class of indolesulfonamides. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as carbonic anhydrase IX and XI. This compound also activates the Nrf2 pathway, which plays a crucial role in reducing oxidative stress and inflammation in the brain. Additionally, this compound enhances the activity of the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It reduces the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are associated with oxidative stress and inflammation. This compound also increases the levels of antioxidants, such as glutathione and superoxide dismutase, which protect cells from oxidative damage. Furthermore, this compound improves glucose uptake and utilization in skeletal muscle and liver, leading to improved glucose tolerance and insulin sensitivity.
实验室实验的优点和局限性
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under physiological conditions. This compound also exhibits low toxicity and minimal side effects in animal models. However, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide has significant potential for further research and development in various therapeutic areas. Future studies could focus on optimizing the synthesis method to improve the yield and purity of this compound. Additionally, more in-depth studies are needed to elucidate the precise mechanisms of action of this compound in various diseases. Furthermore, the efficacy and safety of this compound in human clinical trials need to be evaluated to determine its potential as a therapeutic agent. Finally, the development of novel formulations and delivery systems could enhance the bioavailability and efficacy of this compound in vivo.
合成方法
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide can be synthesized by reacting 2-hydroxycyclohexanone with propylamine, followed by acetylation with acetic anhydride and sulfonation with chlorosulfonic acid. The final product is obtained by reacting the intermediate sulfonamide with indole-5-carboxylic acid.
科学研究应用
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
属性
IUPAC Name |
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-3-11-21(18-6-4-5-7-19(18)23)26(24,25)16-8-9-17-15(13-16)10-12-20(17)14(2)22/h8-9,13,18-19,23H,3-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLWJRMZAXOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1O)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-(isoxazol-3-ylmethyl)-N-methylmethanamine](/img/structure/B5417807.png)
![N-(3-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)urea](/img/structure/B5417811.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5417813.png)
![2-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5417825.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)nicotinamide di(2-butenedioate)](/img/structure/B5417829.png)
![N-[1-({2-[(quinolin-8-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5417830.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-methyl-2H-chromen-3-yl)vinyl]-4-chlorobenzamide](/img/structure/B5417836.png)
![N-{2-[4-(dimethylamino)phenyl]-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B5417844.png)
![8-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417867.png)

![5-[2-(allyloxy)benzylidene]-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5417889.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5417898.png)
![3-methyl-7-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5417903.png)
![2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5417907.png)